Synthesis of Food Yellow 3 (Sunset Yellow FCF): A Technical Guide for Laboratory Professionals
Synthesis of Food Yellow 3 (Sunset Yellow FCF): A Technical Guide for Laboratory Professionals
An In-depth Technical Guide on the Synthesis of Food Yellow 3 (C.I. 15985), also known as Sunset Yellow FCF. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed protocol for its laboratory-scale synthesis, alongside relevant chemical data and a procedural workflow.
Food Yellow 3, commercially known as Sunset Yellow FCF or FD&C Yellow No. 6, is a synthetic orange azo dye. Its synthesis is a classic example of a two-step diazotization and azo coupling reaction, a fundamental process in the synthesis of many aromatic compounds.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesized compound, Sunset Yellow FCF.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [1] |
| Molecular Weight | 452.36 g/mol | [1] |
| Appearance | Reddish-orange powder or granules | [2][3] |
| Solubility in Water (25 °C) | 19.0 g/100 mL | [3] |
| UV-Vis Absorption Maxima (λmax) | 236 nm, 264 nm, 312 nm, 482 nm (in acidic mobile phase) | [4] |
Experimental Protocol: Synthesis of Sunset Yellow FCF
This protocol details the laboratory-scale synthesis of Sunset Yellow FCF through the diazotization of sulfanilic acid and its subsequent coupling with 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)[1][2][5].
Materials and Reagents:
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Sulfanilic acid (4-aminobenzenesulfonic acid)
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Sodium carbonate (Na₂CO₃)
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Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric acid (HCl)
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6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)
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2.5 M Sodium hydroxide (NaOH) solution
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Sodium chloride (NaCl)
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Ethanol (EtOH)
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Deionized water
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Ice
Procedure:
Part 1: Diazotization of Sulfanilic Acid
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In a 50 mL Erlenmeyer flask, combine 175 mg of sulfanilic acid and 100 mg of sodium carbonate with 5 mL of water. Gently heat the suspension to achieve complete dissolution. Allow the resulting solution to cool to room temperature[1].
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In a separate test tube, dissolve 100 mg of sodium nitrite in 1 mL of water. Add this sodium nitrite solution to the sulfanilic acid solution from step 1. Cool the mixture in an ice-water bath[1].
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In a small beaker, carefully add 0.5 mL of concentrated hydrochloric acid to 3 g of ice[1]. Caution: This should be performed in a fume hood.
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Slowly, and with constant swirling, add the solution from the Erlenmeyer flask (step 2) dropwise to the beaker containing the iced hydrochloric acid. It is crucial to maintain the temperature of the reaction mixture below 5°C[1].
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Once the addition is complete, keep the beaker in the ice-water bath for an additional 5 minutes, swirling occasionally. The resulting mixture contains the 4-sulfobenzenediazonium salt[1].
Part 2: Azo Coupling Reaction
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In a separate 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 mL of 2.5 M sodium hydroxide solution. Add a magnetic stir bar and cool this solution in an ice-water bath for 5 minutes[1].
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While stirring, slowly add the previously prepared diazonium salt solution (from step 5) to the alkaline solution of 6-hydroxynaphthalene-2-sulfonic acid[1].
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Continue stirring the resulting mixture in the ice-water bath for another 10 minutes. A bright orange-yellow precipitate of Sunset Yellow FCF should form[1].
Part 3: Isolation and Purification
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To aid in the precipitation of the dye, add 1 g of sodium chloride to the reaction mixture. Gently heat the flask on a hotplate until all the solid dissolves[1].
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Allow the solution to cool to room temperature, and then place it in an ice-water bath to facilitate the formation of crystals[1].
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Collect the crude product by vacuum filtration[1].
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Recrystallize the crude product using a 1:1 ethanol/water mixture to obtain the purified Sunset Yellow FCF[1].
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of Sunset Yellow FCF.
An Alternative: Acid Yellow 17
It is worth noting that "Food Yellow 3" can sometimes be associated with other dyes. One such example is Acid Yellow 17 (C.I. 18965). The synthesis of Acid Yellow 17 also involves a diazotization and coupling reaction. However, the specific reactants differ. The manufacturing process for Acid Yellow 17 involves the diazotization of 4-aminobenzenesulfonic acid and its subsequent coupling with 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid[6].
This guide provides a comprehensive overview for the laboratory synthesis of Food Yellow 3 (Sunset Yellow FCF). Adherence to standard laboratory safety protocols is essential when carrying out this procedure.
